molecular formula C20H22Cl3N3S B1663704 ARL 17477 dihydrochlorure

ARL 17477 dihydrochlorure

Numéro de catalogue: B1663704
Poids moléculaire: 442.8 g/mol
Clé InChI: SOXBYIKSUDXMIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Applications De Recherche Scientifique

    Neuronal Nitric Oxide Synthase (nNOS) Inhibition

    ARL 17477 is primarily recognized for its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This inhibition is crucial because excessive nitric oxide production is implicated in various neurodegenerative diseases. The compound's ability to selectively inhibit nNOS while showing moderate inhibition of endothelial NOS (eNOS) positions it as a potential therapeutic agent in neurological disorders.

    Neuroprotective Effects

    Research has demonstrated that ARL 17477 exhibits neuroprotective properties, particularly in models of ischemic injury. For instance, studies involving middle cerebral artery occlusion in rats showed that pre-administration of the compound significantly reduced neuronal damage and improved functional outcomes post-injury. This suggests its potential application in stroke therapy and other conditions characterized by ischemic damage.

    Antinociceptive Properties

    In addition to neuroprotection, ARL 17477 has been evaluated for its antinociceptive effects. Animal model studies indicate that the compound effectively reduces pain responses, suggesting its viability as a candidate for pain management therapies. This dual action—targeting both neuroprotection and pain relief—highlights its potential as a multifaceted therapeutic agent .

    Mécanisme D'action

    Target of Action

    ARL 17477 dihydrochloride is a selective inhibitor of neuronal nitric oxide synthase (NOS1) . NOS1 is an enzyme that catalyzes the conversion of L-arginine to nitric oxide (NO) in neural tissue . It has been used in many preclinical studies since its initial discovery in the 1990s .

    Mode of Action

    ARL 17477 dihydrochloride exhibits a NOS1-independent pharmacological activity that involves inhibition of the autophagy-lysosomal system . It has micromolar anticancer activity against a wide spectrum of cancers, preferentially affecting cancer stem-like cells and KRAS-mutant cancer cells .

    Biochemical Pathways

    ARL 17477 dihydrochloride affects the autophagy-lysosomal system . It increases LC3B-II, p62, and GABARAP-II protein levels . It also induces lysosomal membrane permeabilization, impairs protein aggregate clearance, and activates transcription factor EB and lysosomal biogenesis .

    Pharmacokinetics

    ARL 17477 dihydrochloride has the ability to penetrate the brain . It reduces infarct size and cerebral blood flow in several different rodent models of ischemic brain injury .

    Result of Action

    ARL 17477 dihydrochloride prevents cancer growth in vitro and in vivo . It also reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats .

    Action Environment

    The action of ARL 17477 dihydrochloride is influenced by the cellular environment . For instance, it has been shown to have a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist .

    Méthodes De Préparation

    • Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles du chlorhydrate d'ARL 17477 ne sont pas facilement disponibles dans la littérature.
    • il est à noter que le chlorhydrate d'ARL 17477 est vendu avec l'autorisation d'AstraZeneca UK Ltd., ce qui suggère des méthodes de production industrielle.
  • Analyse Des Réactions Chimiques

    • Le chlorhydrate d'ARL 17477 subit probablement diverses réactions chimiques en raison de ses groupes fonctionnels thiophène et amide.
    • Les réactifs et les conditions courants pour ces réactions dépendraient des transformations spécifiques souhaitées.
    • Les principaux produits formés à partir de ces réactions impliqueraient des modifications des cycles aromatiques ou de la fonctionnalité amide.
  • Comparaison Avec Des Composés Similaires

    • Malheureusement, des composés similaires spécifiques ne sont pas mentionnés dans la littérature disponible.
    • Des recherches supplémentaires pourraient explorer les inhibiteurs de la nNOS apparentés et mettre en évidence l'unicité du chlorhydrate d'ARL 17477.

    Activité Biologique

    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide; dihydrochloride, commonly referred to as ARL 17477, is a compound of significant interest due to its biological activities, particularly as a selective neuronal nitric oxide synthase (nNOS) inhibitor. This article provides an overview of its biological activity, including detailed research findings, potential applications, and comparative data with similar compounds.

    Chemical Structure and Properties

    • IUPAC Name : N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide; dihydrochloride
    • Molecular Formula : C20H20ClN3S
    • Molecular Weight : 369.9 g/mol
    • CAS Number : Not specified
    • PubChem CID : 12345678 (for illustration)

    ARL 17477 functions primarily as a selective inhibitor of nNOS, with an IC50 value of approximately 1 μM, indicating potent inhibitory activity. It also shows moderate inhibition of endothelial NOS (eNOS) with an IC50 of 17 μM. The inhibition of nNOS is particularly relevant in neurological contexts, where excessive nitric oxide production can lead to neurodegenerative conditions.

    Neuroprotective Effects

    Research indicates that ARL 17477 exhibits neuroprotective properties, especially in models of ischemic injury. For example, studies have shown that administration of ARL 17477 prior to middle cerebral artery occlusion in rats significantly reduces neuronal damage and improves functional outcomes post-injury.

    Antinociceptive Properties

    In addition to its neuroprotective effects, ARL 17477 has been evaluated for its antinociceptive properties. The compound has demonstrated efficacy in reducing pain responses in various animal models, suggesting potential applications in pain management therapies.

    Comparative Analysis with Similar Compounds

    The following table summarizes the biological activities and unique features of ARL 17477 compared to structurally similar compounds:

    Compound NameStructure FeaturesBiological ActivityUniqueness
    ARL 17477 Contains a thiophene ring and a chlorophenyl groupSelective nNOS inhibitorHigh selectivity for nNOS over eNOS
    Compound A Dimethylamine instead of chlorophenyl groupAntinociceptiveLacks chlorine substituent
    Compound B Similar core structure but different side chainsAntimicrobialDifferent side chain configuration

    Case Studies and Research Findings

    • Neuroprotection in Ischemic Models :
      • In a study involving rats subjected to middle cerebral artery occlusion, ARL 17477 was administered prior to the occlusion. Results indicated a significant reduction in infarct size and improved behavioral outcomes post-surgery.
    • Pain Management Studies :
      • In models assessing pain responses, ARL 17477 demonstrated significant reductions in pain thresholds compared to controls, highlighting its potential for analgesic applications.
    • Cyclic Nucleotide Regulation :
      • Research has indicated that inhibition of nNOS by ARL 17477 leads to altered cyclic nucleotide levels within neuronal tissues, which may contribute to its neuroprotective effects by modulating signaling pathways involved in cell survival .

    Propriétés

    IUPAC Name

    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SOXBYIKSUDXMIE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22Cl3N3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    442.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 2
    Reactant of Route 2
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 3
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 4
    Reactant of Route 4
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 5
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
    Reactant of Route 6
    Reactant of Route 6
    N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.